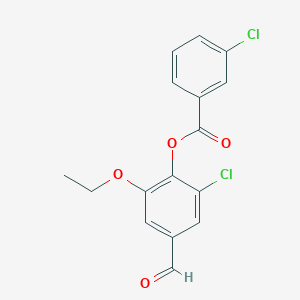

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate

Description

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate is a halogenated aromatic ester characterized by a phenyl ring substituted with chloro, ethoxy, and formyl groups, esterified to a 3-chlorobenzoate moiety. Its structural complexity and halogenation pattern influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name |

(2-chloro-6-ethoxy-4-formylphenyl) 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O4/c1-2-21-14-7-10(9-19)6-13(18)15(14)22-16(20)11-4-3-5-12(17)8-11/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUDCWNAHLOHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate typically involves the esterification of 2-Chloro-6-ethoxy-4-formylphenol with 3-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon for hydrogenation reactions), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chloro and formyl groups can enhance its binding affinity to certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Position and Molecular Properties

The position of chlorine on the benzoate ring significantly impacts molecular interactions and stability. Key analogs include:

Key Observations :

- Chlorine Position : 3-Chlorobenzoates (target compound) may exhibit distinct metabolic pathways compared to 2-chloro analogs due to enzyme specificity in bacterial degradation .

- Halogen Effects : Iodo substitution (e.g., in ) increases molecular mass and may alter lipophilicity and photostability.

- Electronic Effects : Methoxy groups () introduce electron-donating properties, contrasting with electron-withdrawing chloro substituents.

Table: Degradation Characteristics

Functional Comparisons in Complexation and Stability

Metallacrown Complex Interactions

highlights the role of 3-chlorobenzoate in forming metallacrown (MC) complexes with MnIII ions. Key differences between 3-chloro and other substituents:

- 3-Chlorobenzoate in MCs : Binds Na⁺/MnII ions in central cavities, influencing structural doming/planarity and disorder ratios (e.g., 0.9276:0.0724 in Na₂(3-chlorobenzoate)₂[12-MCMn(III)N(shi)-4]) .

- 2-Chlorobenzoate Analogs: No evidence of similar MC binding, suggesting 3-chloro substitution is critical for coordinating alkali metals in these frameworks.

Biological Activity

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure

The chemical formula for 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate is . Its structure features a chloro-substituted aromatic system, which is often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate exhibit significant anticancer properties. For instance, derivatives of chlorinated benzoates have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes indicative of programmed cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. In vitro studies have demonstrated significant zones of inhibition against Gram-positive and Gram-negative bacteria .

Case Studies

- Anticancer Study : A case study involving the use of 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate in treating A549 lung cancer cells showed an IC50 value indicative of potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway .

- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antibacterial properties .

The biological activity of 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, primarily through mitochondrial dysfunction and subsequent caspase activation.

- Membrane Disruption : Its antimicrobial action is likely due to the disruption of bacterial cell membranes, which compromises cell integrity and leads to cell death.

Data Table

| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | A549 Lung Cancer Cells | 15 | Apoptosis via mitochondrial pathway |

| Antimicrobial | Staphylococcus aureus | 32 | Membrane disruption |

| Antimicrobial | Escherichia coli | 64 | Membrane disruption |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step protocols. For example:

Intermediate Preparation : Start with 4-chloro-2-fluorobenzaldehyde (or analogous aldehydes) as a precursor. Use nucleophilic aromatic substitution to introduce the ethoxy group .

Esterification : Couple the formylphenyl intermediate with 3-chlorobenzoic acid via Steglich esterification (DCC/DMAP) or acid chloride activation (SOCl₂) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Critical Factors : Temperature control during substitution (60–80°C), stoichiometric ratios (1:1.2 for esterification), and catalyst choice (e.g., DMAP vs. pyridine) significantly affect yields (reported 45–70%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) and ester linkages.

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and aromatic C-Cl vibrations (750–800 cm) .

- XRD : Resolve crystal packing and confirm molecular geometry (e.g., dihedral angles between aromatic rings) .

- Example Data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| -NMR | δ 10.1 (s, 1H, CHO) | |

| XRD | Space group P2₁/c, Z = 4 |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical spectroscopic data?

- Methodology :

DFT Modeling : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare calculated vibrational frequencies (IR) and chemical shifts (NMR) with experimental data .

Error Analysis : Discrepancies >5% in -NMR shifts may indicate solvation effects or crystal packing anomalies. Adjust models by including solvent parameters (e.g., PCM for DMSO) .

Q. What strategies optimize solubility and purification for this compound in polar aprotic solvents?

- Methodology :

- Solubility Screening : Test DMSO, DMF, and THF. If solubility is low (<5 mg/mL), introduce co-solvents (e.g., 10% MeOH in DCM) or ultrasonication.

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity (>98%) isolation. Monitor by LC-MS to detect byproducts .

Q. How should researchers design experiments to minimize hazardous waste from chlorinated intermediates?

- Methodology :

- Waste Segregation : Separate halogenated byproducts (e.g., unreacted 3-chlorobenzoic acid) in labeled containers.

- Neutralization : Treat acidic waste with 10% NaHCO₃ before disposal. Partner with certified waste management services for incineration .

Q. What analytical methods validate the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via TLC (silica, ethyl acetate/hexane) and HPLC (retention time shifts >5% indicate instability) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology :

- Single-Crystal Growth : Use slow evaporation (ether/pentane) to obtain diffraction-quality crystals.

- Packing Analysis : Identify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the lattice, explaining deviations from DFT-predicted geometries .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s melting point: How to address variability?

- Methodology :

- Purity Assessment : Run DSC (differential scanning calorimetry) to detect impurities. A sharp DSC peak (ΔH >100 J/g) indicates high purity.

- Environmental Controls : Ensure consistent drying (vacuum desiccator, 24 h) to remove residual solvents affecting mp measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.